GSK717
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOATJUIIFWTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK717: A Deep Dive into its Mechanism of Action as a Selective NOD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK717 is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway. As an intracellular pattern recognition receptor, NOD2 is pivotal in the innate immune response by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling cascade has been implicated in a variety of inflammatory conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: Selective NOD2 Inhibition
This compound functions as a competitive inhibitor of NOD2 signaling. It selectively blocks the pathway initiated by the binding of MDP to the NOD2 receptor. This inhibition prevents the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK), a critical downstream effector molecule. Consequently, the subsequent activation of transcription factors, notably NF-κB and the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), is suppressed. This blockade ultimately leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines.
Signaling Pathway
The binding of MDP to NOD2 induces a conformational change that facilitates its oligomerization and the recruitment of RIP2 kinase. This interaction is essential for the formation of a signaling complex that includes other kinases like TAK1 and TAB1. This complex formation leads to the poly-ubiquitination of RIP2, which serves as a scaffold for the recruitment and activation of the IKK complex (IκB kinase). The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β. This compound intervenes at the initial step of this cascade by preventing MDP-induced NOD2 activation.
Caption: this compound competitively inhibits MDP binding to NOD2, preventing downstream signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC50 (IL-8 Secretion) | HEK293/hNOD2 | MDP | 400 nM | |
| IC50 (ZIKV Replication) | Human Fetal Astrocytes (HFAs) | ZIKV | 14.8 - 17.9 µM |
GSK717: A Deep Dive into its Antagonism of the NOD2 Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor (PRR) integral to the innate immune system. Primarily expressed in antigen-presenting cells and mucosal epithelia, NOD2 plays a crucial role in recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling pathway is implicated in a variety of inflammatory conditions, including Crohn's disease, making it a compelling target for therapeutic intervention. GSK717, a cell-permeable benzimidazole (B57391) diamide, has emerged as a potent and selective inhibitor of NOD2-mediated signaling. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its effects on the NOD2 signaling pathway, supplemented with experimental protocols and quantitative data to support further research and development.
The NOD2 Signaling Pathway
Upon binding to its ligand MDP, NOD2 undergoes a conformational change and oligomerization. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through CARD-CARD interactions. The formation of the NOD2-RIPK2 complex, often referred to as the "nodosome," initiates a downstream signaling cascade. This cascade involves the recruitment of other effector kinases like TAK1/TAB1 and the formation of a poly-ubiquitinated signaling complex. Ultimately, this leads to the activation of the canonical NF-κB and MAPK (p38, JNK) pathways, resulting in the increased synthesis and secretion of pro-inflammatory cytokines and chemokines such as IL-8, IL-6, TNFα, and IL-1β.
This compound: Mechanism of Action and Selectivity
This compound functions as a selective inhibitor of the NOD2 signaling pathway. It has been demonstrated to act competitively with MDP, suggesting that it may bind to the same site on NOD2. This competitive inhibition prevents the downstream signaling cascade initiated by MDP binding.
A key characteristic of this compound is its selectivity. Studies have shown that this compound does not affect signaling pathways mediated by NOD1, TNFR1, or TLR2. This specificity is crucial for a therapeutic agent, as it minimizes the potential for off-target effects. Furthermore, this compound has been shown to block the synergistic inflammatory response that occurs with the co-activation of NOD2 and TLR2. While this compound effectively inhibits the NOD2 pathway, it is important to note that it does not directly inhibit the kinase activity of RIPK2.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Cell Line | Stimulant | Value | Reference | |
GSK717: A Deep Dive into its Inhibitory Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of GSK717, a potent and selective inhibitor of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway. The document details its impact on cytokine production, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism of Action: Selective NOD2 Inhibition
This compound is a cell-permeable benzimidazole (B57391) diamide (B1670390) compound that selectively blocks the signaling cascade initiated by the intracellular pattern recognition receptor, NOD2.[1][2] NOD2 plays a critical role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][3] Upon activation by MDP, NOD2 recruits the serine/threonine kinase RIPK2 (also known as RIP2), leading to the activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This cascade culminates in the production of pro-inflammatory cytokines and chemokines.[3][4]
This compound exerts its inhibitory effect by acting as a competitive inhibitor of NOD2, effectively preventing the downstream signaling induced by MDP.[5] Notably, this compound's selectivity is a key feature; it does not inhibit the closely related NOD1 receptor, nor does it affect signaling from Toll-like receptor 2 (TLR2) or Tumor Necrosis Factor Receptor 1 (TNFR1).[1] This specificity makes this compound a valuable tool for dissecting the precise role of NOD2 in inflammatory responses.
Quantitative Analysis of Cytokine Inhibition
This compound has been demonstrated to significantly reduce the production of several key pro-inflammatory cytokines in primary human monocytes stimulated with MDP. The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine release.
Table 1: Effect of this compound (5 µM) on MDP-Induced Cytokine Production in Primary Human Monocytes [3]
| Cytokine | Stimulant | This compound Concentration | % Inhibition (Approximated) |
| IL-8 | MDP (0.1 µg/mL) | 5 µM | >90% |
| IL-6 | MDP (0.1 µg/mL) | 5 µM | >90% |
| TNFα | MDP (0.1 µg/mL) | 5 µM | >90% |
| IL-1β | MDP (0.1 µg/mL) | 5 µM | >90% |
Table 2: Dose-Dependent Inhibition of IL-8 Secretion by this compound in HEK293/hNOD2 Cells [1]
| This compound Concentration | Stimulant | Result |
| 400 nM | MDP | IC50 for IL-8 secretion |
Table 3: Inhibition of Synergistic NOD2-TLR2 Co-activation by this compound [3]
| Treatment Condition | Stimulants | Effect on IL-8 Secretion |
| This compound (16 µM) | MDP (0.1 µg/mL) + Pam2CSK4 (100 pg/mL) | Greater maximal inhibition than a RIP2 inhibitor, reducing IL-8 to levels induced by the TLR2 agonist alone. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of this compound and the experimental designs used to characterize its function, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
Troubleshooting & Optimization
GSK717 cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GSK717 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2] It functions by competitively binding to the NOD2 receptor, thereby preventing the binding of its ligand, muramyl dipeptide (MDP), a component of the bacterial cell wall.[2] This inhibition blocks the downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways and subsequent production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β.[1][3]
Q2: Is this compound expected to be cytotoxic to my cell line?
A2: Based on available data, this compound generally exhibits low cytotoxicity in various cell lines at concentrations effective for NOD2 inhibition. For instance, studies have shown that concentrations up to 40 μM were not cytotoxic to cell lines such as A549, Huh7, U251, and human fetal astrocytes.[4] In differentiated THP-1 macrophages, concentrations up to 25 μM were considered safe, with over 80% cell viability. However, the cytotoxic potential of any compound can be cell line-dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: At what concentration does this compound inhibit NOD2 signaling?
A3: this compound inhibits MDP-induced IL-8 secretion with an IC50 of approximately 400 nM in HEK293 cells stably expressing human NOD2.[1] In primary human monocytes, a concentration of 5 μM this compound has been shown to abrogate the stimulatory effect of MDP on cytokine production.[3]
Q4: What are the potential off-target effects of this compound?
A4: this compound is reported to be a selective inhibitor of NOD2-mediated responses and does not appear to affect NOD1, TNFR1, or TLR2-mediated signaling pathways.[1] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without specific testing.
Troubleshooting Guide
Issue 1: I am observing significant cell death after treating my cells with this compound.
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Possible Cause 1: High Concentration. The concentration of this compound being used may be too high for your specific cell line.
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Troubleshooting Step: Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and use a cell viability assay like MTT or LDH to assess cell health.
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Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
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Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.
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Possible Cause 3: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to the inhibition of the NOD2 pathway or to off-target effects of this compound.
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Troubleshooting Step: Review the literature for any known sensitivities of your cell line. If possible, test the effect of this compound on a control cell line known to be less sensitive.
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Issue 2: I am not observing any inhibition of inflammatory responses with this compound treatment.
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Possible Cause 1: Inactive NOD2 Pathway. The inflammatory response in your experimental system may not be mediated by the NOD2 pathway.
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Troubleshooting Step: Confirm that the NOD2 pathway is active in your cell line and under your experimental conditions. You can do this by stimulating the cells with a known NOD2 agonist like MDP and measuring the downstream response (e.g., cytokine production).
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Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the pre-incubation time may be too short to effectively inhibit NOD2 signaling.
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Troubleshooting Step: Increase the concentration of this compound based on literature values (e.g., 1-10 µM). Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the inflammatory stimulus.[2]
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Possible Cause 3: Compound Degradation. The this compound compound may have degraded.
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Troubleshooting Step: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Use a fresh aliquot for your experiments.
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Quantitative Data Summary
The following table summarizes the available data on the cytotoxicity and inhibitory concentrations of this compound in various cell lines.
| Cell Line | Assay Type | Concentration | Effect | Reference |
| HEK293/hNOD2 | IL-8 Secretion Assay | IC50 = 400 nM | Inhibition of MDP-stimulated IL-8 secretion | [1] |
| Primary Human Monocytes | Cytokine Release Assay | 5 µM | Abrogation of MDP-stimulated cytokine release | [3] |
| A549, Huh7, U251, Human Fetal Astrocytes | CellTiter-Glo (ATP) Assay | Up to 40 µM | No significant cytotoxicity observed | [4] |
| Differentiated THP-1 Macrophages | Cell Viability Assay | Up to 25 µM | >80% cell viability (considered safe) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
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This compound stock solution (e.g., in DMSO)
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96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-Buffered Saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
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This compound stock solution
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96-well cell culture plates
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Complete cell culture medium
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LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
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Lysis buffer (for maximum LDH release control)
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.
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Incubation: Incubate the plate for the desired exposure time.
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Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Stop Reaction: Add the stop solution provided in the kit to each well.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GSK717: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK717, a cell-permeable benzimidazole (B57391) diamide (B1670390) compound.
Core Safety and Handling Principles
This compound is a white, solid compound that should be handled with care.[1] While it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, standard laboratory safety protocols should always be observed.[2] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. In case of contact, follow these first aid measures:
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After inhalation: Move to fresh air.
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In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.[2]
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After eye contact: Rinse out with plenty of water and remove contact lenses if present.[2]
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After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]
Accidental spills should be managed by covering drains, then collecting, binding, and pumping off the spilled material. The affected area should be cleaned, and the generation of dust should be avoided.[2]
Quantitative Data Summary
For quick reference, the key chemical and safety properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₈N₄O₂ | |
| Molecular Weight | 452.55 g/mol | |
| Appearance | White solid | [1] |
| Solubility | DMSO: 50 mg/mL | [1] |
| Storage Temperature | 2-8°C | [1][3] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) Germany | WGK 3 | [1] |
Experimental Protocols: Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
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Segregation: Unused this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) should be segregated from general laboratory waste.
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Containerization: Place the waste in a clearly labeled, sealed container suitable for chemical waste. The label should include the chemical name ("this compound") and any relevant hazard information.
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Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[2]
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Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company, as per your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
